CID 170836146
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Overview
Description
The compound with the identifier “CID 170836146” is a chemical entity listed in the PubChem database
Preparation Methods
The preparation methods for CID 170836146 involve specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
CID 170836146 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
CID 170836146 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic transformations. In biology, it may be used to study specific biochemical pathways or as a tool in molecular biology experiments. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the production of specialized materials or as a component in various industrial processes .
Mechanism of Action
The mechanism of action of CID 170836146 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used .
Comparison with Similar Compounds
CID 170836146 can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with comparable chemical structures or functional groupsSome similar compounds include those listed in the PubChem database with similar conformers .
Properties
Molecular Formula |
C58H83NO17 |
---|---|
Molecular Weight |
1066.3 g/mol |
InChI |
InChI=1S/C58H83NO17/c1-25-13-31-7-9-35-26(2)14-33(62-35)11-12-56-22-43-52(75-56)53-54(68-43)55(76-56)51-36(66-53)10-8-32(64-51)15-46(61)70-50-30(6)49-40(65-39(50)17-37(63-31)29(25)5)18-38-42(67-49)21-58(71-38)23-44-48(74-58)28(4)20-57(73-44)19-27(3)47-41(72-57)16-34(60)45(24-59)69-47/h25,27-28,30-45,47-55,60H,2,5,7-24,59H2,1,3-4,6H3/t25-,27+,28+,30+,31+,32-,33?,34-,35+,36+,37-,38-,39+,40+,41+,42-,43-,44+,45-,47+,48+,49+,50-,51+,52+,53+,54-,55+,56+,57-,58+/m1/s1 |
InChI Key |
MJMBDBINYFNDST-RIHZWZJVSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2CC[C@H]3C(=C)CC(O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)O[C@@H]9[C@H]([C@H]3[C@H](C[C@@H]4[C@H](O3)C[C@@]3(O4)C[C@H]4[C@@H](O3)[C@H](C[C@]3(O4)C[C@@H]([C@H]4[C@@H](O3)C[C@H]([C@H](O4)CN)O)C)C)O[C@H]9C[C@H](C1=C)O2)C |
Canonical SMILES |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(C(O4)CN)O)C)C)OC9CC(C1=C)O2)C |
Origin of Product |
United States |
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